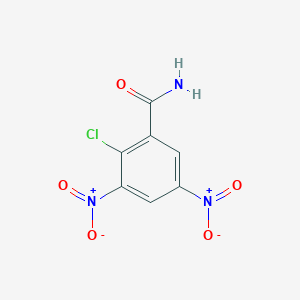

2-Cloro-3,5-dinitrobenzoamida

Descripción general

Descripción

2-Chloro-3,5-dinitrobenzamide is a chemical compound with the linear formula C7H4ClN3O5 . It has a molecular weight of 245.58 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-dinitrobenzamide is characterized by its linear formula C7H4ClN3O5 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3,5-dinitrobenzamide are not explicitly detailed in the search results. The compound has a molecular weight of 245.58 .Aplicaciones Científicas De Investigación

Desarrollo de fármacos

La 2-Cloro-3,5-dinitrobenzoamida ha estado implicada en el desarrollo de nuevos fármacos, particularmente para el tratamiento de enfermedades como la tuberculosis. Su estructura química permite modificaciones que pueden mejorar la eficacia del fármaco .

Investigación antibacteriana

Los compuestos de benzoamida, que incluyen la this compound, han mostrado actividades antibacterianas efectivas. Esto sugiere su posible uso en el desarrollo de agentes antibacterianos .

Quelación metálica

Algunos derivados de la benzoamida exhiben actividad quelante de metales, lo que podría hacer que la this compound sea útil en estudios relacionados con la unión y eliminación de iones metálicos .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-3,5-dinitrobenzamide is decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

2-Chloro-3,5-dinitrobenzamide interacts with its target, DprE1, by inhibiting its enzymatic activity . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . The inhibition of DprE1 disrupts this pathway, leading to the inability of the mycobacteria to properly construct their cell wall . The downstream effects include compromised structural integrity and potential lysis of the mycobacterial cells .

Result of Action

The molecular effect of 2-Chloro-3,5-dinitrobenzamide’s action is the inhibition of DprE1, which leads to the disruption of arabinogalactan biosynthesis . On a cellular level, this results in a weakened cell wall, potentially leading to the lysis of the mycobacterial cells .

Action Environment

The efficacy and stability of 2-Chloro-3,5-dinitrobenzamide can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reduction of the compound . Additionally, the expression level of reductase in the environment can also impact the compound’s reduction and subsequent activation . More research is needed to fully understand the influence of environmental factors on the action of 2-Chloro-3,5-dinitrobenzamide.

Análisis Bioquímico

Biochemical Properties

It is known that dinitrobenzamides can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to cause DNA damage, which can affect various cellular processes . It is possible that 2-Chloro-3,5-dinitrobenzamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that dinitrobenzamides can be reduced to form DNA cross-linking agents . This suggests that 2-Chloro-3,5-dinitrobenzamide could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related compounds have been shown to decompose in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes . This suggests that 2-Chloro-3,5-dinitrobenzamide could have similar stability and degradation characteristics, and could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Related compounds have been shown to cause myelotoxicity, mucosal toxicity in the small intestine, and hepatotoxicity at doses above the maximum tolerated dose . It is possible that 2-Chloro-3,5-dinitrobenzamide could have similar dosage-dependent effects.

Metabolic Pathways

It is known that dinitrobenzamides can be metabolized through several routes, including reduction of either nitro group, N-dealkylation of the mustard, O-acetylation, and O-glucuronidation of the hydroxyethyl side chain .

Propiedades

IUPAC Name |

2-chloro-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDFEGXIJXTNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284440 | |

| Record name | 2-chloro-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6266-51-9 | |

| Record name | 2-Chloro-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

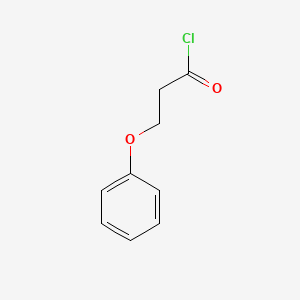

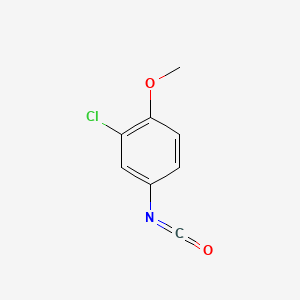

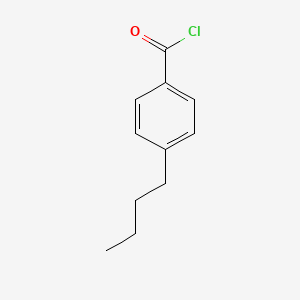

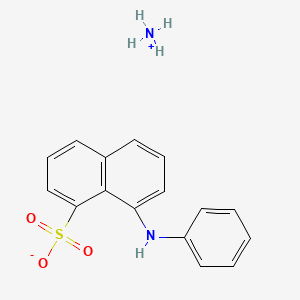

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)